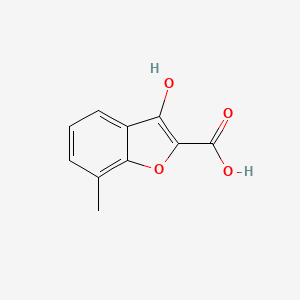

3-Hydroxy-7-methyl-1-benzofuran-2-carboxylic acid

Description

Properties

Molecular Formula |

C10H8O4 |

|---|---|

Molecular Weight |

192.17 g/mol |

IUPAC Name |

3-hydroxy-7-methyl-1-benzofuran-2-carboxylic acid |

InChI |

InChI=1S/C10H8O4/c1-5-3-2-4-6-7(11)9(10(12)13)14-8(5)6/h2-4,11H,1H3,(H,12,13) |

InChI Key |

GSGVRPUSYFQMAB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(O2)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-7-methyl-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods provide efficient routes to construct the benzofuran ring system.

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often employs large-scale synthetic methods that ensure high yield and purity. Techniques such as proton quantum tunneling and free radical cyclization cascades have been developed to construct complex benzofuran ring systems with fewer side reactions and higher yields .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-7-methyl-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxylic acid group can produce alcohols .

Scientific Research Applications

3-Hydroxy-7-methyl-1-benzofuran-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-7-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . Similarly, its antibacterial effects could result from disrupting bacterial cell wall synthesis or interfering with essential metabolic processes .

Comparison with Similar Compounds

Antimicrobial and Antitumor Potential

- Benzofuran derivatives with halogen substituents (e.g., 5-bromo, 7-chloro) are often explored for enhanced bioactivity due to increased electrophilicity .

- The methylsulfanyl group in 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid is associated with antifungal properties, suggesting that sulfur-containing substituents could broaden pharmacological applications .

Biological Activity

3-Hydroxy-7-methyl-1-benzofuran-2-carboxylic acid is a benzofuran derivative that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C_{11}H_{10}O_{4}

- Molecular Weight : 192.17 g/mol

- Functional Groups : Hydroxyl group (-OH) and carboxylic acid group (-COOH) attached to a benzofuran ring.

The unique substitution pattern contributes significantly to its biological activity, influencing its interactions with various biological targets.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including ME-180, A549, and HT-29. The mechanism likely involves the inhibition of specific enzymes or signaling pathways associated with cell growth and survival. For example, one study reported that derivatives of benzofuran compounds displayed increased antiproliferative activity when methyl groups were introduced at specific positions on the benzofuran ring, enhancing their effectiveness against cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses antibacterial activity against Gram-positive bacteria and antifungal activity against Candida strains. The minimum inhibitory concentrations (MIC) for these activities ranged from 100 to 200 μg/mL, indicating potential as an antimicrobial agent .

Antioxidant Effects

This compound exhibits antioxidant properties, which are crucial in mitigating oxidative stress in cells. This property is particularly relevant in cancer therapy, as oxidative stress can influence tumor progression and response to treatment. The compound's ability to scavenge free radicals may contribute to its overall therapeutic profile.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.

- Induction of Apoptosis : Studies have indicated that it can activate caspases, leading to programmed cell death in cancer cells. For instance, exposure to the compound resulted in increased caspase-3 and caspase-7 activities, suggesting a pro-apoptotic effect .

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in cancer cells, which can trigger apoptosis through mitochondrial pathways .

Case Studies

Several studies have highlighted the biological potential of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.